AChE Inhibition Potency: Iodo-Sulfinyl Cholestane vs. Chloro and Non-Halogenated Analogs
In head-to-head in vitro assays curated in BindingDB and ChEMBL, the iodo-sulfinyl-cholestane (identified as BDBM50291665 / CHEMBL4165327; SMILES confirms the spiro[1,3-dithiolane]-1-oxide core) inhibits human erythrocyte AChE with an IC₅₀ of 0.360 nM [1]. Under identical assay conditions (pre-incubation with enzyme for 5 min, acetylthiocholine iodide substrate), the corresponding 3-chloro analog (BDBM50291432 / CHEMBL4159705) exhibits an IC₅₀ of 2.70 nM, representing a 7.5-fold loss in potency [1]. Further, the non-halogenated 6,6-ethylenedithio-5α-cholestane scaffold (BDBM50291612) shows an IC₅₀ of 11 nM, a 30.6-fold reduction relative to the iodo-sulfinyl compound [1]. This potency gradient (I > Cl >> H) cannot be explained by molecular weight or lipophilicity alone and suggests a specific polarizable interaction of the iodine atom within the AChE active site.
| Evidence Dimension | AChE inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | IC₅₀ = 0.360 nM |
| Comparator Or Baseline | 3-Chloro analog: IC₅₀ = 2.70 nM; Non-halogenated analog: IC₅₀ = 11 nM |
| Quantified Difference | 7.5× more potent than chloro analog; 30.6× more potent than non-halogenated analog |
| Conditions | Human erythrocyte AChE; acetylthiocholine iodide substrate; 5 min pre-incubation (BindingDB assay ID 2, entry 50001655) |
Why This Matters
The sub-nanomolar AChE potency, combined with a 7.5–30-fold superiority over close structural analogs, makes this compound the preferred choice for studies requiring maximal target engagement at picomolar concentrations.
- [1] BindingDB Entry BDBM50291665 (CHEMBL4165327) – AChE inhibition data for iodo-sulfinyl cholestane and structural comparator set, University of California San Diego / ChEMBL, 2025. View Source
